Bupropion - 34841-39-9

Bupropion

Catalog Number: EVT-3569252
CAS Number: 34841-39-9
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bupropion is an aromatic ketone that is propiophenone carrying a tert-butylamino group at position 2 and a chloro substituent at position 3 on the phenyl ring. It has a role as an antidepressant, an environmental contaminant and a xenobiotic. It is a secondary amino compound, a member of monochlorobenzenes and an aromatic ketone.
Bupropion (also known as the brand name product Wellbutrin®) is a norepinephrine/dopamine-reuptake inhibitor (NDRI) used most commonly for the management of Major Depressive Disorder (MDD), Seasonal Affective Disorder (SAD), and as an aid for smoking cessation. Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor. A Cochrane Review of meta-analyses of available treatment modalities for smoking cessation found that abstinence rates approximately doubled when bupropion was used as compared to placebo, and was found to have similar rates of smoking cessation as [nicotine] replacement therapy (NRT). Bupropion is sometimes used as an add-on agent to first-line treatments of depression such as selective serotonin reuptake inhibitor (SSRI) medications when there is a treatment-failure or only partial response. Bupropion is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. The combination of naltrexone and bupropion was shown to result in a statistically significant weight loss, with a mean change in body weight of -6.3% compared to -1.3% for placebo.
Bupropion is an Aminoketone. The mechanism of action of bupropion is as a Dopamine Uptake Inhibitor, and Norepinephrine Uptake Inhibitor. The physiologic effect of bupropion is by means of Increased Dopamine Activity, and Increased Norepinephrine Activity.
Bupropion is an aminoketone antidepressant that is widely used in therapy of depression and smoking cessation. Bupropion therapy can be associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Bupropion is an aminoketone with antidepressant activity. The molecular mechanism of the antidepressant effect of bupropion is unknown. This agent does not inhibit monoamine oxidase and, compared to classical tricyclic antidepressants, is a weak blocker of the neuronal uptake of serotonin and norepinephrine. Buproprion also weakly inhibits the neuronal re-uptake of dopamine.
Bupropion is a selective catecholamine (norepinephrine and dopamine) reuptake inhibitor. It has only a small effect on serotonin reuptake. It does not inhibit MAO. The antidepressant effect of bupropion is considered to be mediated by its dopaminergic and noradrenergic action. Bupropion has also been shown to act as a competitive alpha-3-beta-4- nicotinic antagonist, the alpha-3-beta-4-antagonism has been shown to interrupt addiction in studies of other drugs such as ibogaine. This alpha-3-beta-4-antagonism correlates quite well with the observed effect of interrupting addiction. A unicyclic, aminoketone antidepressant. The mechanism of its therapeutic actions is not well understood, but it does appear to block dopamine uptake. The hydrochloride is available as an aid to smoking cessation treatment; Bupropion is a selective catecholamine (norepinephrine and dopamine) reuptake inhibitor. It has only a small effect on serotonin reuptake. It does not inhibit MAO. The antidepressant effect of bupropion is considered to be mediated by its dopaminergic and noradrenergic action. Bupropion has also been shown to act as a competitive alpha-3-beta-4-nicotinic antagonist, the alpha-3-beta-4-antagonism has been shown to interrupt addiction in studies of other drugs such as ibogaine. This alpha-3-beta-4-antagonism correlates quite well with the observed effect of interrupting addiction. Bupropion (amfebutamone) (brand names Wellbutrin and Zyban) is an antidepressant of the aminoketone class, chemically unrelated to tricyclics or selective serotonin reuptake inhibitors (SSRIs). It is similar in structure to the stimulant cathinone, and to phenethylamines in general. It is a chemical derivative of diethylpropion, an amphetamine-like substance used as an anorectic. Bupropion is both a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It is often used as a smoking cessation aid.
A propiophenone-derived antidepressant and antismoking agent that inhibits the uptake of DOPAMINE.
See also: Bupropion Hydrochloride (has salt form); Bupropion Hydrobromide (has salt form).
Source and Classification

Bupropion is derived from a phenethylamine structure, specifically related to the chemical class of aminoketones. It is classified under the following categories:

  • Chemical Class: Aminoketones
  • Therapeutic Class: Antidepressants, Smoking cessation agents
  • Mechanism of Action: Norepinephrine-dopamine reuptake inhibitor
Synthesis Analysis

Methods and Technical Details

The synthesis of bupropion has evolved over the years, with several methods reported in literature. The traditional synthesis involves multiple steps:

  1. Bromination: The starting material, 3-chloropropiophenone, undergoes bromination using molecular bromine in a solvent such as dichloromethane.
  2. Nucleophilic Substitution: The resultant α-bromoketone is treated with tert-butylamine to form bupropion free base.
  3. Salt Formation: The free base is then converted to bupropion hydrochloride by treatment with hydrochloric acid.

Recent advancements have introduced greener methodologies, employing safer solvents and reducing hazardous waste. For instance, N-bromosuccinimide has been used as a brominating agent instead of molecular bromine, and ethyl acetate has replaced more toxic solvents like diethyl ether .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of bupropion include:

  • Bromination Reaction: The reaction of 3-chloropropiophenone with bromine leads to α-bromoketone formation.
  • Amination Reaction: The nucleophilic attack by tert-butylamine on the α-bromoketone forms the bupropion free base.
  • Salt Formation Reaction: Reacting the free base with hydrochloric acid yields bupropion hydrochloride.

These reactions are characterized by specific conditions such as temperature control during reflux and careful monitoring of pH during salt formation to ensure optimal yield and purity .

Mechanism of Action

Bupropion's mechanism primarily involves the inhibition of norepinephrine and dopamine reuptake in the brain. This action increases the availability of these neurotransmitters, contributing to its antidepressant effects. Unlike many other antidepressants that primarily affect serotonin levels, bupropion's unique profile makes it effective for patients who may not respond to traditional therapies .

Data Supporting Mechanism

Clinical studies indicate that bupropion significantly enhances mood and reduces cravings in smoking cessation programs due to its dual action on norepinephrine and dopamine pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and methanol; slightly soluble in water.
  • Melting Point: Approximately 205°C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Range for Stability: Optimal stability observed at pH levels between 4 to 7.

These properties are crucial for formulation into pharmaceutical products, influencing dosage form design .

Applications

Bupropion has several scientific uses:

  • Antidepressant Therapy: Effective in treating major depressive disorder.
  • Smoking Cessation Aid: Approved for helping individuals quit smoking.
  • Off-label Uses: Sometimes prescribed for attention-deficit hyperactivity disorder and anxiety disorders.

Its unique pharmacological profile allows it to be an alternative for patients who experience adverse effects from other antidepressants, particularly those related to sexual dysfunction or weight gain .

Pharmacological Mechanisms of Action

Dopaminergic and Noradrenergic Reuptake Inhibition Dynamics

Bupropion functions as a dual norepinephrine-dopamine reuptake inhibitor (NDRI), distinguishing it from serotonergic antidepressants. It competitively binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), reducing neurotransmitter reuptake and increasing synaptic availability. The inhibition constants (Ki) are 520 nM for DAT and 910 nM for NET, indicating moderate affinity with a slight preference for dopamine reuptake inhibition [3] [7]. This reuptake blockade elevates extracellular dopamine concentrations by ~35% in the prefrontal cortex and ~55% in the nucleus accumbens, as demonstrated via microdialysis studies in rodent models [3].

Table 1: Transporter Affinity Profiles of Bupropion and Metabolites

CompoundDAT Ki (nM)NET Ki (nM)Relative Potency
Bupropion5209101.0 (Reference)
Hydroxybupropion1,3801,3300.5
Threohydrobupropion8,9005,5000.2

Metabolites significantly contribute to clinical effects: Hydroxybupropion (primary metabolite) achieves plasma concentrations 7-fold higher than the parent drug and exhibits 50% of its reuptake inhibition potency [1] [8]. Bupropion and metabolites show negligible affinity for serotonin transporters (SERT Ki >100,000 nM), explaining the absence of serotonergic side effects [3] [7]. Neurophysiological studies confirm that bupropion suppresses firing of noradrenergic neurons in the locus coeruleus and dopaminergic neurons in the ventral tegmental area via autoreceptor-mediated feedback, consistent with increased synaptic neurotransmitter levels [3].

Nicotinic Acetylcholine Receptor Antagonism Pathways

Bupropion acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), with highest affinity for the α4β2 subtype (IC50 = 1.6 μM). This antagonism disrupts nicotine-induced dopamine release in the mesolimbic reward pathway [4] [5] [7]. Electrophysiological data show bupropion reduces nicotine-evoked currents by ~80% in α4β2-expressing neurons, diminishing reinforcement signals critical for addiction [5] [7].

Table 2: Nicotinic Receptor Subtype Selectivity of Bupropion

nAChR SubtypeBupropion IC50 (μM)Functional Effect
α4β21.680% current reduction
α3β412.435% current reduction
α7>100No significant effect

The biphasic modulation of nicotine reward is mechanistically relevant: low bupropion doses (<10 mg/kg) potentiate nicotine self-administration in rodents, while higher doses (>20 mg/kg) suppress it. This aligns with receptor occupancy studies showing partial antagonism at low doses and full blockade at therapeutic concentrations [5] [8]. Bupropion also attenuates nicotine withdrawal symptoms by normalizing noradrenergic hyperactivity in the locus coeruleus, reducing withdrawal-related anxiety and irritability [5] [7].

Neurotransmitter Release Modulation in Mesolimbic Circuits

Bupropion enhances tonic dopamine release in the nucleus accumbens (NAc) and prefrontal cortex (PFC) through VTA neuron modulation. In vivo voltammetry studies demonstrate a 42% increase in NAc dopamine efflux following acute bupropion administration (20 mg/kg), critical for its antidepressant and reward-normalizing effects [3] [7]. The drug also amplifies norepinephrine release in the hippocampus by ~30%, improving attention and motivation networks disrupted in depression [3].

Key neuroadaptations include:

  • Downregulation of presynaptic autoreceptors: Chronic bupropion administration decreases D2 autoreceptor sensitivity in the VTA, enhancing dopamine synthesis and release capacity [3] [7].
  • Modulation of glutamatergic transmission: Bupropion indirectly potentiates AMPA receptor signaling via D1 receptor activation, promoting synaptic plasticity in the PFC-NAc pathway [7].
  • Reward circuit rebalancing: By elevating tonic dopamine in the NAc, bupropion reduces the reward salience of addictive substances (e.g., nicotine, cocaine) while restoring responsiveness to natural reinforcers [5] [7].

These mechanisms collectively explain bupropion’s efficacy in depression and addiction: mesolimbic dopamine normalization addresses anhedonia, while norepinephrine enhancement counteracts fatigue and cognitive impairment [3] [7].

Table 3: Bupropion Variants and Associated Brand Names

Chemical DesignationBrand NamesPrimary Indications
Bupropion HCl (IR)WellbutrinMajor depressive disorder
Bupropion HCl (SR)Zyban, Wellbutrin SRSmoking cessation, MDD
Bupropion HCl (XL)Wellbutrin XLMDD, Seasonal affective disorder
Bupropion hydrobromideAplenzinMDD, SAD
Bupropion/dextromethorphanAuvelityMajor depressive disorder
Bupropion/naltrexoneContraveObesity management

Properties

CAS Number

34841-39-9

Product Name

Bupropion

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3

InChI Key

SNPPWIUOZRMYNY-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C

Solubility

Very hygroscopic and susceptible to decomposition
Soluble in methanol, ethanol, acetone, ether, benzene

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.